molecular formula C16H27N5 B6806559 N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine

N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine

Cat. No.: B6806559
M. Wt: 289.42 g/mol
InChI Key: GHLUQRYTOIHWFI-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with cyclopentyl and piperidinyl groups

Properties

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5/c1-12-3-2-6-21(10-12)16-8-15(18-11-19-16)20-14-5-4-13(7-14)9-17/h8,11-14H,2-7,9-10,17H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUQRYTOIHWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC(=C2)NC3CCC(C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The cyclopentyl and piperidinyl groups are introduced through nucleophilic substitution reactions. The cyclopentyl group can be added using a cyclopentyl halide, while the piperidinyl group can be introduced using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(aminomethyl)cyclopentyl]-6-(3-methylpiperidin-1-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

  • Structural Uniqueness : The combination of cyclopentyl and piperidinyl groups attached to the pyrimidine core is unique and contributes to the compound’s distinct chemical and biological properties.
  • Functional Uniqueness : The presence of the aminomethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

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